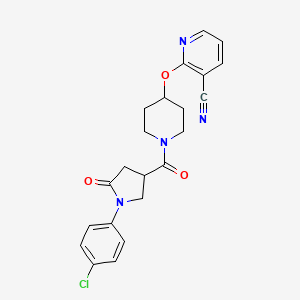

2-((1-(1-(4-Chlorophenyl)-5-oxopyrrolidine-3-carbonyl)piperidin-4-yl)oxy)nicotinonitrile

描述

属性

IUPAC Name |

2-[1-[1-(4-chlorophenyl)-5-oxopyrrolidine-3-carbonyl]piperidin-4-yl]oxypyridine-3-carbonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H21ClN4O3/c23-17-3-5-18(6-4-17)27-14-16(12-20(27)28)22(29)26-10-7-19(8-11-26)30-21-15(13-24)2-1-9-25-21/h1-6,9,16,19H,7-8,10-12,14H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RABJXXZUHWHKPV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1OC2=C(C=CC=N2)C#N)C(=O)C3CC(=O)N(C3)C4=CC=C(C=C4)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H21ClN4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

424.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

The compound 2-((1-(1-(4-Chlorophenyl)-5-oxopyrrolidine-3-carbonyl)piperidin-4-yl)oxy)nicotinonitrile (CAS Number: 1797549-70-2) is a complex organic molecule that exhibits potential biological activities. Its structure incorporates various pharmacologically significant moieties, such as piperidine and pyrrolidine rings, which are known for their diverse therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of 424.9 g/mol . The compound features a 4-chlorophenyl group and a nicotinonitrile moiety, which contribute to its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C22H21ClN4O3 |

| Molecular Weight | 424.9 g/mol |

| CAS Number | 1797549-70-2 |

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The piperidine and pyrrolidine structures facilitate binding to hydrophobic pockets in proteins, while the carbonyl group can form covalent bonds with nucleophilic residues, potentially leading to enzyme inhibition or receptor modulation.

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives containing piperidine rings have shown effectiveness against various bacterial strains, including Salmonella typhi and Bacillus subtilis . The presence of the chlorophenyl group enhances these activities by increasing lipophilicity and improving membrane permeability.

Anticancer Properties

Studies have highlighted the anticancer potential of related compounds. For example, piperidine derivatives have been evaluated for their cytotoxic effects on cancer cell lines, showing promise in inhibiting tumor growth . The mechanism often involves apoptosis induction in cancer cells, mediated by the interaction with specific cellular pathways.

Enzyme Inhibition

The compound's structure suggests potential as an inhibitor of key enzymes involved in various metabolic processes. For instance, studies on related piperidine derivatives reveal strong inhibitory effects on acetylcholinesterase (AChE) and urease, which are crucial for neurotransmission and urea metabolism, respectively .

Case Studies

- Antibacterial Activity Study

- Cytotoxicity Evaluation

科学研究应用

Pharmacological Properties

Anticonvulsant Activity

Recent studies have indicated that compounds related to the structure of 2-((1-(1-(4-Chlorophenyl)-5-oxopyrrolidine-3-carbonyl)piperidin-4-yl)oxy)nicotinonitrile exhibit significant anticonvulsant properties. For instance, derivatives of piperidine and pyrrolidine have been synthesized and evaluated for their ability to prevent seizures in various animal models. The structure-activity relationship (SAR) studies suggest that modifications to the piperidine and pyrrolidine rings enhance anticonvulsant efficacy while minimizing neurotoxicity .

Antioxidant Activity

Compounds with similar structural motifs have been tested for antioxidant activity. For example, certain derivatives of 5-oxopyrrolidine have shown potent antioxidant effects, surpassing well-known antioxidants like ascorbic acid in specific assays . This suggests that the compound could be beneficial in mitigating oxidative stress-related conditions.

Synthesis and Structural Insights

The synthesis of this compound involves multi-step reactions that typically include the formation of the pyrrolidine core, followed by the introduction of the chlorophenyl and piperidinyl groups. Techniques such as NMR spectroscopy and mass spectrometry are employed to confirm the structures of synthesized compounds .

Potential Therapeutic Uses

Neuropharmacology

Given its anticonvulsant properties, this compound may be explored for the treatment of epilepsy and other seizure disorders. The efficacy observed in animal models provides a foundation for further clinical investigations.

Oxidative Stress Disorders

Due to its antioxidant potential, this compound could be investigated for therapeutic applications in conditions characterized by oxidative stress, such as neurodegenerative diseases and cardiovascular disorders.

Case Studies and Research Findings

A comprehensive review of literature reveals several case studies where similar compounds have been tested:

These findings highlight the promising nature of this class of compounds in drug development.

相似化合物的比较

Structural and Functional Analog: Benzo[d][1,3]dioxole Derivative

A closely related compound, 2-((1-(2-(N-(4-chlorophenyl)benzo[d][1,3]dioxole-5-carboxamido)ethyl)piperidin-4-yl)oxy)acetic acid phosphoric acid salt , shares key structural motifs with the target compound, including a 4-chlorophenyl group and a piperidine-ether linkage. However, critical differences include:

- Benzo[d][1,3]dioxole vs. Nicotinonitrile Core: The benzo[d][1,3]dioxole group in the analog may enhance metabolic stability and plasma half-life, whereas the nicotinonitrile group in the target compound could influence receptor-binding affinity due to its electron-withdrawing nitrile group .

- Phosphoric Acid Salt Moiety : The analog’s phosphoric acid salt improves solubility and bioavailability, whereas the target compound’s pyrrolidone-carbonyl group may confer different pharmacokinetic properties.

Hexahydroquinoline Derivatives with Antimicrobial Activity

Compounds such as 2-amino-4-(2-chloro-5-(4-substituted phenyl)pyridin-3-yl)-1-(4-substituted phenyl)-7,7-disubstituted-5-oxo-hexahydroquinoline-3-carbonitrile differ significantly in core structure but share functional groups like chloro-substituted phenyl rings. Key comparisons include:

- Core Structure: The hexahydroquinoline scaffold in these derivatives contrasts with the target compound’s pyrrolidine-piperidine-nicotinonitrile framework, leading to divergent biological targets.

- Substituent Effects: Both classes feature 4-chlorophenyl groups, but the hexahydroquinoline derivatives demonstrate antimicrobial activity, highlighting the role of halogenation in modulating biological activity across therapeutic areas .

Data Table: Key Comparative Features

Research Findings and Implications

Substituent-Driven Activity: The 4-chlorophenyl group is a common feature in antiplatelet and antimicrobial compounds, suggesting its broad utility in drug design. However, core structural differences (e.g., benzo[d][1,3]dioxole vs. nicotinonitrile) dictate target specificity .

Pharmacokinetic Optimization : The phosphoric acid salt in the analog demonstrates how solubility-enhancing modifications can improve therapeutic performance, a strategy applicable to the target compound’s further development .

Synthetic Challenges : Both the target compound and its analogs require sophisticated synthetic routes, underscoring the need for efficient methodologies to handle complex heterocycles .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。